molecular formula C16H13FO3 B1327971 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898759-28-9

3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

Cat. No. B1327971
M. Wt: 272.27 g/mol
InChI Key: CANVVOWCIOAPLR-UHFFFAOYSA-N
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Description

The compound “3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone” likely contains a benzophenone core, which is a type of aromatic ketone, with a fluorine atom attached to one of the phenyl rings. It also has a 1,3-dioxolane ring, which is a type of acetal, a functional group that can be used as a protective group in organic synthesis .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of a strong base . The 1,3-dioxolane ring could potentially be formed through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ketone and the fluorine atom. The ketone could undergo reactions such as nucleophilic addition, while the carbon-fluorine bond could potentially be activated for nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ketone could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

X-ray Diffraction and Quantum-Chemical Studies

  • Molecular Structure Analysis : The X-ray diffraction study of molecules similar to 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone, such as 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, has been used for understanding molecular structures and reactivity. Quantum-chemical calculations provide insights into the electronic structure of these molecules (Korlyukov et al., 2003).

Spectroscopic Studies for Detection Applications

  • Fluorophores for Aluminum Detection : Research on phenyl-2-thiazoline fluorophores, which share structural similarities with 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone, explores their use in detecting aluminum ions, potentially useful in studying intracellular aluminum levels (Lambert et al., 2000).

Polymerization and Material Properties

  • Polymerization and Properties of Related Compounds : The synthesis and polymerization of perfluoro-2-methylene-1,3-dioxolane, a related compound, and the study of its properties, like thermal stability and solubility, offer insights into the potential uses of similar dioxolane derivatives in material science (Okamoto et al., 2007).

Enhancing Liquid Crystal Properties

  • Liquid Crystal Applications : Research shows that the introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly enhances their dielectric anisotropy and birefringence, hinting at potential uses for similar dioxolane compounds in liquid crystal technology (Chen et al., 2015).

Biochemical Applications

  • Synthesis of High-Value Chemicals : The biotransformation of phenyl-1,3-dioxolanes into high-value specialty chemicals, used in the manufacture of resins, exemplifies the biochemical applications of these compounds (Williams et al., 1990).

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANVVOWCIOAPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645073
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

CAS RN

898759-28-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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